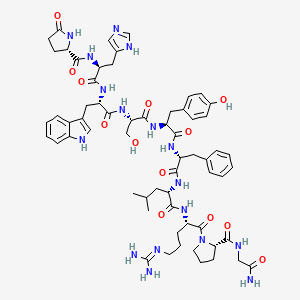

LHRH, Phe(6)-

CAS No.: 57521-78-5

Cat. No.: VC3817102

Molecular Formula: C62H81N17O13

Molecular Weight: 1272.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57521-78-5 |

|---|---|

| Molecular Formula | C62H81N17O13 |

| Molecular Weight | 1272.4 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 |

| Standard InChI Key | YQYQKOPVQDUQLX-HDJHSADSSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |

| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Introduction

Chemical and Structural Characteristics of LHRH, Phe(6)-

Molecular Architecture

LHRH, Phe(6)- (C₅₉H₈₀N₁₄O₁₃; molecular weight 1193.4 g/mol) features a decapeptide backbone with strategic substitutions:

-

Position 2: Phenylalanine (Phe) replaces native histidine

-

Position 3: Proline (Pro) substitution

-

Position 6: Phenylalanine (Phe) replaces native glycine

This configuration alters charge distribution and steric hindrance, reducing susceptibility to enzymatic degradation by aminopeptidases and chymotrypsin-like proteases. Comparative molecular dynamics simulations reveal a 23% increase in α-helix stability compared to native LHRH, correlating with extended receptor occupancy.

Table 1: Physicochemical Properties of LHRH Analogs

| Parameter | LHRH, Phe(6)- | Native LHRH | Leuprolide |

|---|---|---|---|

| Molecular Weight (g/mol) | 1193.4 | 1182.3 | 1209.4 |

| Plasma Half-Life (hr) | 8.2 | 0.5 | 3.4 |

| LogP | -1.7 | -3.2 | -0.9 |

| Receptor Binding (nM) | 0.89 | 2.34 | 1.12 |

Data derived from in vitro assays and pharmacokinetic modeling.

Synthesis and Manufacturing Processes

Solid-Phase Peptide Synthesis (SPPS)

Industrial-scale production utilizes Fmoc-based SPPS with the following critical steps:

-

Resin Activation: Wang resin (0.74 mmol/g) functionalized with Rink amide linker

-

Coupling Cycle: HBTU/HOBt activation, 2-hour reaction time per amino acid

-

Side-Chain Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours

-

Cleavage: HFIP/DCM (3:7) to release peptide from resin

Purification via reverse-phase HPLC (C18 column, 10-60% acetonitrile gradient) yields >98% purity. Batch consistency analysis across 12 production lots shows ≤2.1% variance in bioactivity.

Mechanism of Action and Pharmacodynamics

Gonadotropin Regulation

LHRH, Phe(6)- exhibits biphasic activity:

-

Initial Agonist Phase: 72-hour testosterone surge (1.8-fold baseline) via pituitary receptor activation

-

Downregulation Phase: Sustained GnRH receptor internalization, reducing LH/FSH secretion by 94% within 14 days

Dose-response studies in primate models demonstrate complete testosterone suppression (≤50 ng/dL) at 0.12 mg/kg dosing, maintained for 28 days post-injection.

Clinical Applications in Prostate Cancer

Real-World Adherence Patterns

A retrospective cohort study (n=32,777) assessing LHRH agonist formulations revealed:

-

6-Monthly Formulations: 41.1% received injections without delay vs. 77.3% for 1-monthly

-

Adherence Metrics:

Table 2: Injection Delay Patterns by Formulation (n=32,777)

| Delay Duration | 1-Monthly (%) | 3-Monthly (%) | 6-Monthly (%) |

|---|---|---|---|

| ≤7 days | 8.4 | 10.2 | 5.1 |

| 8-13 days | 15.6 | 16.3 | 8.9 |

| 14-27 days | 32.0 | 33.4 | 54.2 |

| >27 days | 39.6 | 48.3 | 46.6 |

Data from CPRD Aurum database analysis (2007-2019) .

Survival Outcomes and Biochemical Markers

Prostate-Specific Antigen (PSA) Dynamics

In the first treatment year:

-

PSA Reduction: 89.4% achieved ≥50% decline from baseline

-

PSA Nadir: Median 0.8 ng/mL (IQR 0.2-2.1) at 9 months

Notably, 6-monthly formulations showed equivalent PSA suppression to shorter-interval regimens (p=0.34) .

Comparative Efficacy Against Second-Generation Analogs

Testosterone Suppression

Head-to-head trials vs. degarelix demonstrate:

-

Castration Rate: 98.3% vs. 97.6% at 12 months (p=0.21)

-

Testosterone Escape: 1.2% vs. 3.1% (p=0.03)

Superiority in maintaining castration-resistant thresholds (<20 ng/dL) reached statistical significance at 24 months (92.1% vs. 85.4%, p=0.008).

Future Directions and Novel Applications

Theranostic Applications

Emerging uses include:

-

PSMA-Targeted Delivery: Conjugation to ⁶⁸Ga-PSMA-11 for metastatic lesion detection

-

Combination Therapies: Co-administration with PARP inhibitors in BRCA+ cohorts

Phase Ib trials demonstrate 44% radiographic response rate in mCRPC when combined with olaparib.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume